N-(3-methylphenyl)-2,4-dinitrobenzamide
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Overview
Description
N-(3-methylphenyl)-2,4-dinitrobenzamide is an organic compound that belongs to the class of aromatic amides It is characterized by the presence of a benzamide group substituted with a 3-methylphenyl group and two nitro groups at the 2 and 4 positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-2,4-dinitrobenzamide can be achieved through several methods. One common approach involves the reaction of 3-methylphenylamine with 2,4-dinitrobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated reactors and optimized reaction conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-(3-methylphenyl)-2,4-dinitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro groups are replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products Formed
Reduction: 3-methylphenyl-2,4-diaminobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-methylphenylamine and 2,4-dinitrobenzoic acid.
Scientific Research Applications
N-(3-methylphenyl)-2,4-dinitrobenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of dyes and pigments
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-2,4-dinitrobenzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The nitro groups play a crucial role in its reactivity, enabling it to participate in redox reactions and form reactive intermediates that can modify biomolecules .
Comparison with Similar Compounds
Similar Compounds
N-(3-methylphenyl)acetamide: Similar structure but lacks the nitro groups, resulting in different chemical properties and reactivity.
N-(4-methoxybenzylidene)isonicotinohydrazone: Contains a different aromatic substitution pattern and functional groups, leading to distinct applications and mechanisms of action.
N-(3-methylphenyl)-N,N-diphenylbenzidine: Used in optoelectronic applications due to its hole-transporting properties.
Uniqueness
Its ability to undergo multiple types of chemical reactions and interact with biological targets makes it a versatile compound for research and industrial purposes .
Properties
Molecular Formula |
C14H11N3O5 |
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Molecular Weight |
301.25 g/mol |
IUPAC Name |
N-(3-methylphenyl)-2,4-dinitrobenzamide |
InChI |
InChI=1S/C14H11N3O5/c1-9-3-2-4-10(7-9)15-14(18)12-6-5-11(16(19)20)8-13(12)17(21)22/h2-8H,1H3,(H,15,18) |
InChI Key |
KVFIVKJTBMWRAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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